molecular formula C15H19ClN2O2S B2400473 4-(4-(3-Methoxybenzyl)thiazol-2-yl)morpholine hydrochloride CAS No. 2034325-75-0

4-(4-(3-Methoxybenzyl)thiazol-2-yl)morpholine hydrochloride

Cat. No. B2400473
CAS RN: 2034325-75-0
M. Wt: 326.84
InChI Key: ICJXCAIPFMTYBF-UHFFFAOYSA-N
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Description

4-(4-(3-Methoxybenzyl)thiazol-2-yl)morpholine hydrochloride, also known as MZM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MZM is a thiazole derivative that has been shown to possess a wide range of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural analysis of compounds related to 4-(4-(3-Methoxybenzyl)thiazol-2-yl)morpholine hydrochloride. For example, the preparation of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)-5-morpholin-1-ylmethyl imidazo[2,1-b][1,3,4]thiadiazole demonstrates the compound's role in the synthesis of complex molecules with potential pharmacological applications. The study utilized elemental analysis, IR spectrum, 1H NMR, and X-ray crystal structure analyses to determine compositions and molecular structures, highlighting the compound's utility in creating a supramolecular network through intermolecular interactions (Banu et al., 2013).

Biological Activity and Applications

The core structure of this compound, particularly the 1,3,4-thiadiazole moiety, has been extensively studied for its pharmacological properties. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed significant biological activities, including DNA protective ability against oxidative damage and strong antimicrobial activity against specific bacteria. These findings suggest the potential of derivatives for therapeutic applications, including antimicrobial and anticancer strategies (Gür et al., 2020).

Molecular Docking Studies

Further research into the compound's derivatives includes molecular docking studies to understand the mechanism behind their anti-cancer and anti-bacterial properties. This approach highlights the scientific interest in utilizing the compound's structure as a scaffold for developing more efficient therapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Synthesis of Molluscicidal Agents

Another application includes the synthesis of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, demonstrating the compound's utility in developing agents with good molluscicidal effects. This research opens avenues for exploring its use in agricultural and public health sectors to control mollusc pests (Duan et al., 2014).

properties

IUPAC Name

4-[4-[(3-methoxyphenyl)methyl]-1,3-thiazol-2-yl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S.ClH/c1-18-14-4-2-3-12(10-14)9-13-11-20-15(16-13)17-5-7-19-8-6-17;/h2-4,10-11H,5-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICJXCAIPFMTYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=CSC(=N2)N3CCOCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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